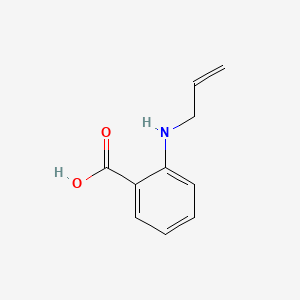

2-(Allylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(prop-2-enylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVSLLVVIUMRHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364525 | |

| Record name | 2-(allylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168180-19-6 | |

| Record name | 2-(allylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Benzoic Acid Derivatives in Organic Synthesis and Chemical Biology Scaffolds

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules. wikipedia.orgijcrt.org The benzoic acid framework, a benzene (B151609) ring attached to a carboxylic acid group, is a common feature in many natural products and serves as a precursor for industrially significant substances like phenol. wikipedia.orgresearchgate.net In chemical biology and medicinal chemistry, the benzoic acid scaffold is frequently utilized to construct molecules with specific biological activities. researchgate.netnih.gov

Derivatives such as aminobenzoic acids are particularly important. mdpi.com These compounds, which include isomers like ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA), serve as foundational chemicals for pharmaceuticals, dyes, and other materials. mdpi.comnih.gov The anthranilic acid core, in particular, is found in drugs with anti-inflammatory, antimicrobial, and anticancer properties. ajrconline.orgscielo.br The versatility of the benzoic acid scaffold allows for substitutions on the aromatic ring, which can modulate the molecule's chemical and biological properties. rsc.orgrsc.org This makes it a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Significance of Allylamine and Carboxylic Acid Functionalities in Molecular Design

The molecular architecture of 2-(Allylamino)benzoic acid is defined by two key functional groups: the allylamine (B125299) and the carboxylic acid. Each imparts distinct and valuable properties for molecular design.

The allylamine group (CH₂=CHCH₂NH₂) is an organic functional group that contains both an amine and a reactive alkene. studysmarter.co.uk This dual functionality is significant; the amine portion acts as a weak base and a nucleophile, while the allyl group's double bond can participate in a wide range of chemical reactions, including polymerizations and additions. studysmarter.co.uknajah.eduwikipedia.org In medicinal chemistry, the allylamine moiety is a key feature in certain classes of antifungal agents. studysmarter.co.uknajah.edu Its presence in a molecule introduces a degree of structural flexibility and provides a reactive handle for further synthetic modifications. researchgate.net

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry and drug design. researchgate.netnumberanalytics.com Its acidic nature and ability to form strong hydrogen bonds and electrostatic interactions make it a critical component for interacting with biological targets like enzymes and receptors. researchgate.netnih.govijacskros.com This group can enhance a molecule's solubility and bioavailability. numberanalytics.com Furthermore, the carboxylic acid is a versatile synthetic intermediate, readily converted into esters, amides, and other functional groups, and can be used in cross-coupling reactions. savemyexams.comacs.org The combination of these two functionalities in one molecule, as seen in this compound, creates a bifunctional building block with considerable potential in the synthesis of more complex molecules.

Investigation of the Chemical Reactivity and Transformation Pathways of 2 Allylamino Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amide formation, and decarboxylation. These transformations are fundamental in modifying the properties and applications of the parent molecule.

The carboxylic acid functionality of 2-(allylamino)benzoic acid readily undergoes esterification and amide formation, which are cornerstone reactions in organic and medicinal chemistry. iajpr.com

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is an equilibrium process, and to drive it towards the product, it is often necessary to remove the water formed during the reaction. For instance, the esterification of benzoic acid with 1-butyl alcohol has been studied, and kinetic analysis reveals the reaction to be first order with respect to the benzoic acid. researchgate.net The activation energies for the forward and reverse reactions in this specific case were determined to be 58.40 and 57.70 kJ•mol⁻¹, respectively. researchgate.net Another method for esterification involves the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the activation of the carboxylic acid with reagents like thionyl chloride to form an acyl chloride, which then reacts with an alcohol. For sterically hindered alcohols, specific catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can be employed under base-free conditions. organic-chemistry.org

Amide Formation: The formation of an amide bond from this compound can be accomplished by reacting it with an amine. Direct condensation of the carboxylic acid and amine is possible but often requires high temperatures and may result in low yields. rsc.org More efficient methods involve the use of coupling agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate the formation of the amide bond. smolecule.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide. nih.gov For example, 2-(allylamino)-N-benzylbenzamide can be synthesized through the direct amidation of this compound with benzylamine. smolecule.com Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines, providing moderate to excellent yields. nih.gov

Table 1: Examples of Esterification and Amide Formation Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| This compound | Benzylamine | 2-(Allylamino)-N-benzylbenzamide | EDC | smolecule.com |

| Benzoic acid | Benzylamine | N-(benzyl)-benzamide | ZrCl₄ | rsc.org |

| Benzoic acid | Aniline (B41778) | Benzamide | TiCl₄, Pyridine | nih.gov |

| Benzoic acid | 1-Butyl alcohol | Butyl benzoate | p-toluenesulfonic acid | researchgate.net |

| 2-Hydroxy-4-amino-benzoic acid | Phenol | Phenyl 2-hydroxy-4-aminobenzoate | Phosphorus pentoxide | google.com |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For aromatic carboxylic acids like benzoic acid, this transformation to benzene (B151609) is a well-established process. vedantu.comdoubtnut.combyjus.com The decarboxylation of benzoic acid itself typically requires heating with a substance like soda lime, which is a mixture of sodium hydroxide (B78521) and calcium oxide. vedantu.comdoubtnut.com The reaction proceeds through the formation of the sodium salt of the benzoic acid (sodium benzoate), which upon heating, loses CO₂ to form benzene. byjus.comdoubtnut.com

While direct decarboxylation of this compound is not extensively documented in the provided search results, the principles of benzoic acid decarboxylation are relevant. The presence of the ortho-amino group can influence the reaction conditions required. Studies on other ortho-substituted benzoic acids, such as 2-aminobenzoic acid, indicate they follow a direct decarboxylation mechanism. researchgate.net It has also been noted that the decarboxylation of benzoic acid can be facilitated by the presence of ascorbic acid (vitamin C) and metal ions, particularly under heat and light. wikipedia.org The decarboxylation of aromatic acids is generally easier than that of aliphatic acids and can be catalyzed by copper powder in a quinoline (B57606) solution. lneya.com

Table 2: Conditions for Decarboxylation of Benzoic Acid Derivatives

| Starting Material | Product | Reagents/Conditions | Reference |

|---|---|---|---|

| Benzoic acid | Benzene | Soda lime, heat | doubtnut.com |

| Sodium benzoate | Benzene | Heat with soda lime | byjus.com |

| Benzoic acid | Benzene | Ascorbic acid, metal ions, heat, light | wikipedia.org |

| Phthalic acid | Benzoic acid | Heat | doubtnut.com |

| 2-Hydroxybenzoic acid | Phenol | Choline chloride-urea deep eutectic solvent | researchgate.net |

Esterification and Amide Formation

Transformations of the Allylamino Group

The allylamino group in this compound provides a rich platform for a variety of chemical transformations, including additions to the double bond, rearrangements, and cyclization reactions.

The carbon-carbon double bond in the allyl group is susceptible to a range of addition reactions. These reactions can introduce new functional groups and increase the structural complexity of the molecule.

Hydroamination: The addition of an N-H bond across the double bond, known as hydroamination, is a powerful method for creating new C-N bonds. This transformation can be catalyzed by various metals, with gold(I) catalysts showing effectiveness for the intermolecular hydroamination of allenamides with arylamines under mild conditions. acs.org

Other Addition Reactions: The double bond can also participate in other addition reactions. For instance, the sequential addition of Grignard reagents to related thioformamides has been shown to produce tertiary amines. organic-chemistry.org While not a direct reaction of the alkenyl moiety of this compound, it demonstrates the potential for carbon-carbon and carbon-heteroatom bond formation at or near the amino group, which could be adapted.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the byjus.combyjus.com-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.org Analogs of the Claisen rearrangement, such as the aza-Claisen rearrangement, are particularly relevant to this compound.

Aza-Claisen Rearrangement: This rearrangement involves the transformation of N-allyl enamines or N-allyl amides to γ,δ-unsaturated imines or amides, respectively. While typically requiring high temperatures, the reaction can be facilitated by the use of a Lewis acid or by converting the amide to an enolate. The Bellus-Claisen rearrangement is a variation that reacts allylic amines with ketenes to yield γ,δ-unsaturated amides. libretexts.org The Ireland-Claisen rearrangement of an allylic carboxylate with a strong base leads to a γ,δ-unsaturated carboxylic acid. libretexts.org These rearrangements offer a route to significantly alter the carbon skeleton of the molecule. Recent research has also demonstrated an enantioselective Claisen rearrangement catalyzed by N-heterocyclic carbenes. nih.gov

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic compounds. medwinpublishers.com This reaction utilizes transition metal catalysts, most notably those based on ruthenium, such as the Grubbs catalysts. organic-chemistry.org RCM has been successfully employed to synthesize a wide range of ring sizes, from 5- to 30-membered rings. medwinpublishers.comorganic-chemistry.org The reaction involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene, such as ethylene, which drives the reaction to completion. libretexts.org

For this compound, if a second alkenyl group is introduced into the molecule, RCM can be used to construct a new heterocyclic ring system. For example, the synthesis of pyrrolines has been achieved through the RCM of diallylated amines. organic-chemistry.org The tolerance of modern RCM catalysts to various functional groups makes this a viable strategy for creating complex, cyclized derivatives of this compound.

Rearrangement Reactions (e.g., Claisen Rearrangement Analogs)

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in this compound is governed by the electronic interplay of its two substituents: the activating allylamino group (-NH-allyl) and the deactivating carboxylic acid group (-COOH).

In electrophilic aromatic substitution (EAS) reactions, the directing effect of substituents on the benzene ring is paramount. Substituents dictate the position of attack by incoming electrophiles by either donating or withdrawing electron density from the π-system of the ring. cognitoedu.orgwikipedia.org

The allylamino group is an activating group. The nitrogen atom, with its lone pair of electrons, donates electron density into the aromatic ring through resonance (+M effect). pressbooks.pub This donation preferentially increases the electron density at the ortho and para positions relative to the amino group. pressbooks.publibretexts.org Consequently, it directs incoming electrophiles to these positions. savemyexams.com

Conversely, the carboxylic acid group is a deactivating group. It withdraws electron density from the ring through both an inductive effect (-I) and a resonance effect (-M), making the ring less nucleophilic and thus less reactive towards electrophiles. cognitoedu.org Deactivating groups generally direct incoming electrophiles to the meta position. libretexts.org

Summary of Directing Effects:

| Substituent Group | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|

| Allylamino (-NH-allyl) | Electron-donating (+M > -I) | Activating | ortho, para |

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be rendered electron-deficient by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to a good leaving group. masterorganicchemistry.comlibretexts.org This facilitates the attack of a nucleophile and stabilizes the intermediate Meisenheimer complex. pressbooks.pub

For this compound itself, the presence of the strongly electron-donating allylamino group makes the ring electron-rich, thus deactivating it towards nucleophilic attack. Therefore, under standard SNAr conditions, this compound is not expected to be reactive.

Electrophilic Aromatic Substitution Patterns

Schiff Base Formation and Coordination Chemistry with Metal Ions

Anthranilic acid and its derivatives are well-known for their ability to form complexes with metal ions due to the presence of both carboxyl and amino chelating groups. researchgate.netresearchgate.net While Schiff base formation typically involves the condensation of a primary amine with an aldehyde or ketone, the secondary amine of this compound is generally not reactive under these conditions. However, the fundamental anthranilic acid framework is a precursor to Schiff base ligands that exhibit extensive coordination chemistry.

For example, Schiff bases derived from the condensation of 2-aminobenzoic acid (anthranilic acid) with aldehydes like salicylaldehyde (B1680747) form ligands capable of coordinating with a variety of metal ions, including Mn(II) and Ni(II). These complexes often exhibit a 1:1 metal-to-ligand ratio and behave as non-electrolytes. Similarly, a Schiff base formed from 2-amino benzoic acid and 3-ethoxy salicylaldehyde acts as a tridentate ligand, coordinating with Ni(II), Co(II), Cu(II), and Zn(II) through the azomethine nitrogen and oxygen atoms of the hydroxyl and carboxyl groups. researchgate.net

Metal complexes of anthranilic acid derivatives have been synthesized with a wide range of metals, including Zn(II), Bi(III), Ag(I), Fe(II), Co(II), Cu(II), Mn(II), Al(III), Ni(II), and Cr(III). researchgate.net These complexes often feature coordination involving the carboxylate oxygen and the amino nitrogen. ajol.info The study of such complexes is a significant area of research, with applications ranging from catalysis to materials science and medicinal chemistry. researchgate.netresearchgate.net

Cyclization Reactions and Heterocyclic Annulation Strategies

The structure of this compound contains functionalities that are amenable to various cyclization reactions, providing pathways to diverse heterocyclic systems.

The synthesis of dibenzofurans, a class of aromatic ether, can be achieved through several methods, including the pyrolysis of suitably substituted precursors. organic-chemistry.org One such strategy involves the flash vacuum pyrolysis (FVP) of aryl 2-(allyloxy)benzoates. rsc.orglookchem.comscilit.com In this reaction, homolysis of the O-allyl bond generates a phenoxyl radical, which then undergoes ipso-attack at the ester carbonyl, loses CO₂, and cyclizes to form the dibenzofuran (B1670420) ring system. rsc.orgresearchgate.net

While the direct precursor for this reaction is an O-allyl derivative, a related reaction involving an N-allyl system has been investigated. Specifically, the flash vacuum pyrolysis of 4-methylphenyl 2-(allylamino)benzoate, an ester derived from this compound, was studied as a potential route to carbazoles (nitrogen analogues of dibenzofurans). However, this specific experiment did not yield any carbazoles, indicating that this particular pathway is not productive under FVP conditions for the N-allyl system. rsc.orgresearchgate.net This highlights a key difference in the reactivity of the O-allyl versus the N-allyl precursors in this specific high-temperature radical cyclization.

FVP of Related Aryl Benzoate Systems:

| Precursor | Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|

| Aryl 2-(allyloxy)benzoates | FVP, 650 °C | Dibenzofurans | 73–90% (for p-substituted) | rsc.orgresearchgate.net |

The synthesis of phosphorus-containing heterocycles is an area of growing interest. Anthranilic acid and its derivatives serve as valuable starting materials for constructing fused heterocyclic systems containing both nitrogen and phosphorus. One-pot reactions involving anthranilic acid, a primary amine, and a phosphorus dihalide reagent, such as N,N-dimethylphosphoramic dichloride, can produce benzo acs.orgekb.egresearchgate.netdiazaphosphinine-4-one derivatives. ajol.inforesearchgate.net

Although direct synthesis from this compound is not explicitly detailed, related methodologies suggest its potential as a precursor. For instance, the synthesis of 1,2-azaphosphole derivatives has been explored through various cyclization and annulation strategies. beilstein-journals.org A relevant approach involves the reaction of 2-(diethoxyphosphoryl)benzoic acid, which is first converted to a reactive anhydride (B1165640) and then to an acid chloride, with amines to yield benzo[c] acs.orgekb.egazaphosphol-3-one derivatives. beilstein-journals.org This demonstrates a viable strategy for incorporating the anthranilic acid backbone into an azaphosphole ring system, a pathway potentially adaptable for N-substituted derivatives like this compound.

Advanced Computational and Theoretical Studies on 2 Allylamino Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and energetics of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations can determine optimized molecular geometry, electronic energies, and the distribution of electrons within the molecule.

Key energetic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive. For instance, studies on the benzoic acid monomer have extensively analyzed these properties. The structure-activity relationship can also be interpreted through the molecular electrostatic potential (MEP) surface, which identifies regions of positive and negative electrostatic potential, highlighting likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to calculate various thermodynamic properties. A theoretical study on substituted benzoic acids demonstrated that gas phase acidity could be accurately calculated and correlated with experimental values, showing the importance of inductive and resonance effects from the substituent groups. nih.gov Calculations on benzoic acid have shown how thermodynamic properties and electronic energy are influenced by the surrounding medium, with studies performed in the gas phase and in various solvents.

To illustrate the type of data obtained from DFT calculations on related compounds, the following table presents theoretical thermodynamic properties for benzoic acid. A similar analysis for 2-(Allylamino)benzoic acid would elucidate the electronic influence of the allylamino group.

Table 1: Calculated thermodynamic properties for benzoic acid using DFT/B3LYP/6-311G++(2d,p) method in different media. Data is illustrative and based on studies of benzoic acid.

Ab Initio Methods for Molecular Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), are computationally more demanding than DFT but can provide highly accurate predictions for molecular properties. They are often used to establish benchmark results for other methods. nih.gov

Ab initio calculations are instrumental in predicting a wide range of molecular properties with chemical accuracy. nih.gov This includes determining precise geometric parameters (bond lengths and angles), vibrational frequencies, and dipole moments. nih.govresearchgate.net For complex systems, ab initio molecular dynamics (AIMD) can be used to simulate the dynamic behavior of molecules while treating the electronic structure with quantum mechanics, allowing for the prediction of properties in condensed phases. researchgate.netrsc.org For example, a combination of ab initio and AIMD simulations has been successfully used to predict the complex refractive indices of organic polymers. rsc.org

For this compound, ab initio methods could be used to obtain a highly accurate reference geometry and to calculate electronic properties that can be compared against experimental findings or results from less computationally intensive methods like DFT.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations generate trajectories that reveal how a molecule explores different conformations, or spatial arrangements of its atoms. This is particularly important for flexible molecules like this compound, which has rotatable bonds in its allylamino side chain.

MD simulations provide detailed information on the conformational landscape of a molecule, identifying low-energy, stable conformers and the pathways for transitioning between them. nih.gov Enhanced sampling techniques, such as those combining MD with methods like metadynamics, can efficiently explore this landscape to ensure a comprehensive sampling of possible conformations. chemrxiv.org Classical MD simulations have been used to investigate the aggregation and dynamics of benzoic acid in confined spaces, showing how confinement affects molecular motion and organization. rsc.org Studies on protein-benzoic acid complexes have used MD to assess the stability and compactness of the complex structures, analyzing metrics like root-mean-square deviation (RMSD) and radius of gyration. nih.gov

For this compound, MD simulations would reveal the preferred orientations of the allyl and carboxylic acid groups relative to the benzene (B151609) ring and each other, providing insight into intramolecular interactions, such as potential hydrogen bonding, that stabilize certain conformations.

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

Theoretical Vibrational Spectra (FTIR, Raman)

Theoretical vibrational spectra (FTIR and Raman) can be calculated using quantum chemical methods, most commonly DFT. researchgate.net These calculations yield harmonic vibrational frequencies and intensities for the normal modes of the molecule. nih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and approximations in the computational method, leading to excellent agreement with experimental spectra. nih.govindexcopernicus.com

These theoretical spectra aid in the definitive assignment of vibrational bands observed in experimental FTIR and Raman measurements. For many substituted benzoic acids, such as 2-amino-5-bromobenzoic acid and 2-bromobenzoic acid, detailed vibrational assignments have been performed by combining experimental data with DFT calculations. nih.govindexcopernicus.com For example, in a study of 2-amino-5-bromobenzoic acid, the C=O stretching mode was calculated to be at 1672 cm⁻¹ and observed experimentally at 1655 cm⁻¹ in the IR spectrum. indexcopernicus.com Similarly, C-H out-of-plane bending vibrations were identified and assigned with the aid of theoretical calculations. indexcopernicus.com

A similar computational analysis of this compound would allow for the complete assignment of its vibrational spectrum, distinguishing the characteristic modes of the allyl group, the amino linkage, and the substituted benzene ring. The table below illustrates the kind of agreement typically found between calculated and experimental values for a related molecule.

Table 2: Comparison of selected experimental and calculated vibrational frequencies for 2-amino-5-bromobenzoic acid. indexcopernicus.com This illustrates the typical accuracy of DFT in predicting vibrational spectra.

NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. DFT calculations have become a standard tool for predicting ¹H and ¹³C chemical shifts. nih.gov These calculations can help in assigning signals in complex spectra and in understanding how the electronic environment around a nucleus affects its chemical shift.

While standard prediction protocols can sometimes be inaccurate for substituted benzoic acid derivatives, detailed computational studies using DFT can resolve these discrepancies and provide a better understanding of the variance between expected and experimental NMR chemical shifts. nih.gov The general regions for proton chemical shifts are well-established: aromatic protons typically resonate between 6.5-8.0 ppm, while protons on sp³-hybridized carbons, like those in the allyl group, appear at higher fields (further to the right in the spectrum). libretexts.org The carboxylic acid proton is highly deshielded and appears far downfield, typically between 11.0-12.0 ppm. libretexts.org

For this compound, DFT calculations could provide precise predictions for the chemical shifts of all hydrogen and carbon atoms, helping to assign the complex multiplets of the aromatic and allyl protons and confirming the structure. The table below provides an estimated prediction of the ¹H NMR chemical shifts for the different proton environments in the molecule based on general principles.

Table 3: Predicted ¹H NMR chemical shift ranges for this compound based on typical values for functional groups. libretexts.org

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical aspect of understanding the three-dimensional structure and flexibility of this compound. This analysis involves the study of different spatial arrangements of atoms, or conformers, that can be interconverted through rotation around single bonds. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformations (minima) and the energy barriers (transition states) between them.

For molecules with flexible side chains like this compound, the dihedral angles defining the orientation of the allyl and amino groups relative to the benzoic acid core are key coordinates in the PES. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of various conformers. The resulting PES can reveal the most stable, low-energy conformations of the molecule. These minima on the PES correspond to the most probable shapes the molecule will adopt. researchgate.net The study of the PES is crucial as it helps in understanding how the molecule's shape can influence its interactions and reactivity. nih.gov

For instance, in related benzoic acid derivatives, the orientation of substituents has been shown to significantly impact the molecule's properties. rsc.org The interplay of steric and electronic effects governs the conformational preferences. The rotation around the C-N bond and the C-C bonds of the allyl group in this compound would lead to various conformers with different energies. Mapping these changes provides a detailed picture of the molecule's structural dynamics. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A | 0° (Eclipsed) | 5.2 |

| B | 60° (Gauche) | 1.5 |

| C | 120° | 2.8 |

| D | 180° (Anti) | 0.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Intermolecular Interaction Studies and Hydrogen Bonding Dynamics

The study of intermolecular interactions is fundamental to understanding the behavior of this compound in condensed phases. Hydrogen bonding, in particular, plays a significant role in the structure and properties of benzoic acid and its derivatives. mdpi.comanr.fr The this compound molecule possesses both hydrogen bond donor (the carboxylic acid proton and the N-H group) and acceptor (the carbonyl oxygen and the nitrogen atom) sites, allowing for the formation of various hydrogen bonding networks. researchgate.net

Computational methods can be used to investigate the dynamics of these hydrogen bonds. mdpi.com For example, Car-Parrinello and path integral molecular dynamics can provide insights into the time evolution of hydrogen bridges, revealing phenomena such as proton transfer. mdpi.com In the solid state, these interactions dictate the crystal packing. The analysis of intermolecular contacts, such as O-H···O and N-H···O hydrogen bonds, is crucial for understanding the supramolecular assembly. researchgate.net The strength and geometry of these bonds can be characterized using quantum theory of atoms in molecules (QTAIM). mdpi.com

The study of co-crystals of benzoic acid with other molecules, like l-proline, has shown how hydrogen bonding directs the formation of specific supramolecular structures. nih.gov Similar principles would apply to the self-assembly of this compound molecules or their interaction with other molecules. The dynamic nature of these interactions is key to many of the material's properties. anr.fr

Exploration of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. libretexts.org A large gap suggests high stability and low reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most reactive sites. researchgate.net For instance, the HOMO might be localized on the electron-rich amino group and the benzene ring, while the LUMO could be concentrated on the carboxylic acid group. Computational calculations can determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the global electrophilicity index. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity. For example, studies on similar benzoic acid derivatives have used these descriptors to understand their electronic properties and potential applications. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Hypothetical Benzoic Acid Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.14 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.89 |

| Ionization Potential | 6.14 |

| Electron Affinity | 1.25 |

| Global Hardness | 2.45 |

| Electronegativity | 3.70 |

| Global Electrophilicity Index | 2.79 |

Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) on the molecular surface. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a prime site for electrophilic attack and hydrogen bond acceptance. ajchem-a.com Conversely, the hydrogen atom of the carboxylic acid and the N-H proton would appear as regions of positive potential, indicating their susceptibility to nucleophilic attack. nih.gov

Analysis of the charge distribution, for example, through Mulliken or Natural Population Analysis (NPA), provides quantitative values for the partial charges on each atom. researchgate.net This information complements the qualitative picture provided by the MEP map and is crucial for understanding the molecule's polarity and intermolecular interactions. nih.gov The charge distribution can be influenced by the molecular conformation and the surrounding environment.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies can map out the entire reaction pathway, identifying transition states and intermediates. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For example, in the context of reactions involving benzoic acid derivatives, DFT calculations have been used to study oxidative coupling reactions, revealing the role of catalysts and explaining observed regioselectivity and chemoselectivity. nih.gov Similarly, the mechanisms of atmospheric degradation reactions of benzoic acid initiated by radicals like OH, NO3, and SO4- have been investigated computationally. rsc.org Such studies can determine reaction barriers and rate constants.

In the case of this compound, computational methods could be used to explore various potential reactions, such as electrophilic additions to the allyl group, cyclization reactions, or reactions at the carboxylic acid and amino groups. By calculating the energy profile of the reaction, researchers can predict the most favorable reaction pathways and the structures of the resulting products.

Research Applications and Emerging Directions in 2 Allylamino Benzoic Acid Derived Systems

Design of Ligands for Coordination Chemistry and Advanced Materials Development

The unique molecular architecture of 2-(allylamino)benzoic acid, featuring a chelating N-aryl-β-amino acid backbone combined with a reactive allyl group, presents significant opportunities for the design of novel ligands in coordination chemistry. This scaffold is adept at forming stable complexes with a variety of metal ions, a characteristic attributed to the cooperative binding of the carboxylate and the secondary amine functionalities. The resulting metallacycles are foundational for the development of advanced materials with tailored electronic, optical, and catalytic properties.

The coordination behavior of aminobenzoic acids and their derivatives has been a subject of extensive research. For instance, Schiff bases derived from 2-aminobenzoic acid readily form complexes with transition metals like Fe(II), Cu(II), and Zn(II). In these complexes, the ligand typically coordinates to the metal center through the azomethine nitrogen and the carboxylate oxygen, demonstrating the inherent chelating ability of the aminobenzoic acid framework. By extension, this compound is expected to exhibit similar coordination modes, forming stable five-membered chelate rings with metal ions. The coordination can occur through the deprotonated carboxylate group and the lone pair of electrons on the nitrogen atom.

The presence of the allyl group introduces a further dimension to the functionality of these ligands. This unsaturated moiety can participate in secondary transformations, such as polymerization or cross-linking, to create robust metal-organic frameworks (MOFs) or coordination polymers. bldpharm.com MOFs constructed from functionalized benzoic acid ligands have shown promise in areas like gas storage, separation, and heterogeneous catalysis. nih.gov For example, luminescent lead-based MOFs incorporating amino-functionalized benzoic acid ligands have been successfully employed as catalysts in Knoevenagel-Doebner reactions. nih.gov The allyl group in a this compound-based MOF could be post-synthetically modified, for instance, through thiol-ene click chemistry, to introduce additional functionalities or to link different polymer chains, thereby enhancing the material's properties.

Furthermore, the coordination of this compound to luminescent metal ions, such as lanthanides or d10 transition metals, is a promising strategy for the development of novel phosphorescent materials. cuny.eduresearchgate.net The organic ligand can act as an antenna, absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. The specific electronic properties of the this compound ligand, influenced by the interplay between the aromatic ring, the amino group, and the allyl substituent, could be fine-tuned to optimize the luminescence quantum yield and lifetime of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Applications |

| Bidentate Chelating | Coordination via the carboxylate oxygen and the amino nitrogen to a single metal center. | Formation of stable metallacycles, catalysis, luminescent materials. |

| Bridging | The carboxylate group bridges two metal centers. | Construction of coordination polymers and Metal-Organic Frameworks (MOFs). |

| Monodentate | Coordination through either the carboxylate oxygen or the amino nitrogen. | Formation of polynuclear complexes. |

| Pendant Allyl Group | The allyl group remains uncoordinated and available for post-synthetic modification. | Functionalization of materials, cross-linking of polymers. |

Development of Chemical Probes and Enzyme Modulators

The structural framework of this compound serves as a valuable starting point for the design of chemical probes and enzyme modulators. The ability to introduce diverse substituents on the aromatic ring, the amino group, and the carboxylic acid function allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of binding affinity and selectivity for specific biological targets.

Derivatives of benzoic acid have been investigated as inhibitors for a variety of enzymes. For instance, certain benzoic acid derivatives have been shown to inhibit human glutathione (B108866) transferase A1-1, a key enzyme in detoxification pathways. nih.gov The inhibitory mechanism often involves the interaction of the carboxylate group with positively charged residues in the enzyme's active site. nih.gov

Structure-Based Design Principles for Enzyme Interaction

The principles of structure-based drug design can be effectively applied to derivatives of this compound to develop potent and selective enzyme inhibitors. nih.govnih.gov This approach relies on the three-dimensional structure of the target enzyme to guide the design of complementary ligands. A notable example, although not involving the allyl derivative directly, is the discovery of 2-(oxalylamino)-benzoic acid as a competitive inhibitor of protein-tyrosine phosphatases (PTPs). nih.gov The X-ray crystal structure of this inhibitor bound to PTP1B revealed that the molecule mimics the binding of the natural substrate, with the carboxylate group forming key hydrogen bonds within the active site. nih.gov This highlights the importance of the 2-aminobenzoic acid scaffold in anchoring the inhibitor to the enzyme.

The allyl group of this compound offers a unique handle for further modification. It can be used to introduce specific functionalities that can interact with distinct pockets within the enzyme's active site, thereby enhancing binding affinity and selectivity. For example, the allyl group could be functionalized to incorporate a group that forms a covalent bond with a nearby cysteine residue, leading to irreversible inhibition. Alternatively, it could be replaced with other substituents to probe different regions of the active site and optimize non-covalent interactions.

Exploration of Binding Modes and Active Site Interactions

Molecular docking studies can be employed to predict the preferred binding orientation of these derivatives and to rationalize their inhibitory activity. researchgate.net For example, in the case of acetylcholinesterase inhibitors derived from benzoic acid, docking studies have been instrumental in understanding how different substituents on the benzoic acid scaffold influence the binding affinity and selectivity towards different isoforms of the enzyme. sci-hub.se These computational models can guide the design of new derivatives with improved inhibitory profiles.

Role as a Synthetic Intermediate for Complex Organic Molecules

With its array of functional groups—a secondary amine, a carboxylic acid, an aromatic ring, and a reactive allyl group—this compound is a versatile building block for the synthesis of more complex organic molecules, particularly heterocyclic compounds. The strategic manipulation of these functional groups allows for the construction of diverse molecular architectures.

The core structure of 2-aminobenzoic acid (anthranilic acid) is a well-established precursor for the synthesis of various heterocyclic systems, including quinazolines, acridones, and benzodiazepines. The presence of the N-allyl group in this compound opens up additional synthetic pathways. For instance, the allyl group can undergo intramolecular cyclization reactions. Depending on the reaction conditions, this could lead to the formation of dihydroquinoline or dihydrobenzazepine ring systems.

Furthermore, the carboxylic acid and the secondary amine can be utilized in condensation reactions to form amide bonds, which can then be followed by further transformations. For example, reaction with a suitable dielectrophile could lead to the formation of macrocyclic structures. The aromatic ring itself can be subjected to electrophilic aromatic substitution reactions to introduce further diversity into the molecular scaffold.

Scaffold for the Development of Novel Organic Reactions and Methodologies

The unique combination of functional groups in this compound makes it an attractive scaffold for the development of new synthetic methodologies. cuny.edu The development of novel reactions is a cornerstone of modern organic chemistry, enabling the efficient construction of complex molecules. wixsite.com

The allyl group, in particular, is a versatile functional group that can participate in a wide range of transition metal-catalyzed reactions. For example, it can undergo palladium-catalyzed allylic substitution reactions, allowing for the introduction of various nucleophiles. It can also participate in metathesis reactions, providing a powerful tool for the formation of new carbon-carbon double bonds.

The development of tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation, is a highly desirable goal in organic synthesis. The structure of this compound is well-suited for the design of such processes. For instance, a reaction sequence could be envisioned where an initial transformation of the allyl group triggers a subsequent cyclization involving the carboxylic acid or the amino group, leading to the rapid construction of complex heterocyclic frameworks. The development of such methodologies would not only be of academic interest but could also find applications in the synthesis of biologically active molecules and functional materials. unimi.it

Conclusion and Future Research Perspectives for 2 Allylamino Benzoic Acid

Summary of Key Research Findings and Structural Insights

Direct research dedicated exclusively to 2-(Allylamino)benzoic acid is limited. Most available information is confined to chemical databases and supplier inventories, which list its fundamental properties such as the CAS number 57397-97-4, molecular formula C10H11NO2, and molecular weight of approximately 177.20 g/mol . molcore.comsigmaaldrich.com

Structurally, the compound is a substituted benzoic acid, featuring an allylamino group (-NH-CH2-CH=CH2) at the ortho-position to the carboxylic acid group. This structure is significant for several reasons:

The Anthranilic Acid Core: It is a derivative of anthranilic acid (2-aminobenzoic acid), a well-known biosynthetic precursor and a structural motif present in various dyes and pharmaceuticals.

The "Ortho Effect": The placement of the allylamino group at the ortho position is expected to produce unique steric and electronic effects. In substituted benzoic acids, ortho substituents, regardless of their electronic nature, typically increase the acidity of the carboxylic acid compared to benzoic acid itself. hcpgcollege.edu.inresearchgate.net This is due to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, diminishing resonance stabilization of the undissociated acid. hcpgcollege.edu.in

The Allyl Moiety: The allyl group provides a reactive alkene functional group, which could be a site for further chemical modification or polymerization. The allylic group is known to activate adjacent positions for certain reaction types, such as S_N2 reactions, which could influence its chemical behavior. acs.org

While no crystallographic data for this compound appears to be published, studies on similar molecules, like 2-acetylamino-benzoic acid, reveal complex hydrogen bonding networks that dictate their solid-state packing. researchgate.net It is highly probable that this compound also exhibits intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen of the carboxylic acid group.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap concerning this compound is the lack of comprehensive empirical data across nearly all domains of chemical and physical science. The compound represents a largely uncharted territory for research. A structured overview of these gaps is presented in Table 1.

Table 1: Identified Knowledge Gaps for this compound

| Research Domain | Specific Knowledge Gap | Potential Research Questions |

|---|---|---|

| Physical Chemistry | Thermodynamic Properties | What are the melting point, boiling point, and sublimation enthalpy? Is it polymorphic? |

| Spectroscopic Profile | What are its definitive NMR (¹H, ¹³C), IR, UV-Vis, and Mass Spectrometry signatures? | |

| Acidity Constant (pKa) | What is the precise pKa value, and how does the ortho-allylamino group influence it compared to other ortho substituents? | |

| Structural Chemistry | Crystal Structure | What is the solid-state structure? What are the intra- and intermolecular hydrogen bonding patterns? |

| Conformational Analysis | What are the preferred conformations in the gas phase and in solution? | |

| Synthetic Chemistry | Optimized Synthesis | What are the most efficient, high-yield synthetic routes beyond the presumed Ullmann condensation or Buchwald-Hartwig amination? |

| Reactivity Profile | How does the allyl group participate in or influence reactions (e.g., addition, metathesis)? How does the acid functionality react? | |

| Materials Science | Polymer Chemistry | Can the allyl group be used for polymerization to create novel functional polymers? |

Prospective Methodological Innovations and Interdisciplinary Research Directions

Future investigations into this compound would benefit significantly from the application of modern analytical and computational techniques.

Methodological Innovations:

Advanced Chromatography: The use of Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) would be a powerful tool for its analysis and for monitoring reaction kinetics. waters.com Modern extraction techniques like dispersive liquid-liquid microextraction (DLLME) could be optimized for its separation from complex matrices. sci-hub.se

High-Throughput Screening: Automated, high-throughput experimentation could be employed to rapidly screen its utility as a building block in organic synthesis or as a ligand in coordination chemistry. nih.gov

Cryogenic Matrix Isolation: To definitively study the conformational landscape and intramolecular interactions, matrix isolation infrared spectroscopy, which has been successfully applied to other ortho-substituted benzoic acids, could be used. nih.gov

Interdisciplinary Directions:

Computational Chemistry: Density Functional Theory (DFT) calculations can predict structural parameters, vibrational frequencies, and electronic properties, providing a theoretical framework to support experimental findings. researchgate.netnih.gov This could be used to model its interaction with surfaces or biological macromolecules.

Materials Science: An interdisciplinary approach combining organic synthesis and materials science could explore the compound as a monomer for new polymers or as a linker for creating bespoke metal-organic frameworks (MOFs). The presence of both a carboxylic acid and an allyl group offers dual functionality for creating complex architectures.

Medicinal Chemistry: While avoiding direct pharmacological studies, its structural similarity to fenamic acids (N-arylanthranilic acids) suggests that it could be investigated as a fragment or scaffold in the design of new bioactive compounds. Its derivatives could be synthesized and explored for various biological activities.

Broader Implications for Substituted Benzoic Acid Chemistry and Allied Fields

A thorough investigation of this compound would contribute valuable data to the broader field of substituted benzoic acid chemistry.

Key Implications:

Understanding the Ortho Effect: A detailed study of its acidity and conformation would provide a new data point for quantifying the steric and electronic contributions of an N-allyl group to the well-documented "ortho effect." hcpgcollege.edu.inresearchgate.net This would enhance predictive models for the acidity of complex organic acids. libretexts.org

Bifunctional Building Blocks: This molecule is a prime example of a bifunctional organic building block. Establishing its reactivity profile could introduce it to the wider synthetic community as a versatile precursor for creating complex molecules, where the acid and allyl groups can be addressed with orthogonal chemistry.

Informing Molecular Assembly: Understanding the crystal structure and non-covalent interactions of this compound would contribute to the fundamental knowledge of how flexible substituents guide molecular assembly and crystallization, a key area of interest in pharmaceutical science and materials design. manchester.ac.uk

Probing Reaction Mechanisms: The dual presence of an amine, an alkene, and a carboxylic acid, all tethered to an aromatic ring, makes it an interesting substrate for studying intramolecular catalysis and complex reaction mechanisms, such as those in late-stage C-H activation and functionalization. nih.gov

In essence, this compound is not merely a single compound but a model system whose study can yield fundamental insights with implications reaching from physical organic chemistry to advanced materials. The current lack of data presents a clear and compelling opportunity for the chemical research community.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminobenzoic acid (Anthranilic acid) |

| 2-Acetylamino-benzoic acid |

| 4-(Allylamino)-3-nitrobenzoic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.